SJF-1521

Description

Properties

IUPAC Name |

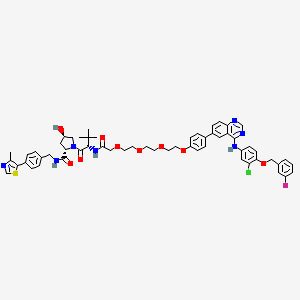

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[4-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H61ClFN7O9S/c1-36-52(76-35-63-36)40-10-8-37(9-11-40)30-60-55(69)49-29-44(67)31-66(49)56(70)53(57(2,3)4)65-51(68)33-73-23-22-71-20-21-72-24-25-74-45-16-12-39(13-17-45)41-14-18-48-46(27-41)54(62-34-61-48)64-43-15-19-50(47(58)28-43)75-32-38-6-5-7-42(59)26-38/h5-19,26-28,34-35,44,49,53,67H,20-25,29-33H2,1-4H3,(H,60,69)(H,65,68)(H,61,62,64)/t44-,49+,53-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNORRXEBCTXPB-KHBXAZQSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOC4=CC=C(C=C4)C5=CC6=C(C=C5)N=CN=C6NC7=CC(=C(C=C7)OCC8=CC(=CC=C8)F)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOC4=CC=C(C=C4)C5=CC6=C(C=C5)N=CN=C6NC7=CC(=C(C=C7)OCC8=CC(=CC=C8)F)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H61ClFN7O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1074.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SJF-1521: A Technical Guide to a Selective EGFR-Targeting PROTAC

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJF-1521 is a selective, von Hippel-Lindau (VHL) E3 ligase-recruiting Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Epidermal Growth Factor Receptor (EGFR). As a member of the EGFR-targeting PROTAC family, this compound offers a potential therapeutic strategy in oncology by eliminating the EGFR protein rather than merely inhibiting its kinase activity. This guide provides a comprehensive overview of the known characteristics of this compound, its mechanism of action, and generalized experimental protocols and data presentation relevant to the preclinical assessment of such a molecule. While specific peer-reviewed publications detailing the comprehensive preclinical data for this compound are not publicly available, this document compiles the existing information and contextualizes it within the broader field of EGFR-targeting degraders to provide a valuable resource for the scientific community.

Introduction to this compound

This compound is a heterobifunctional molecule that selectively targets the Epidermal Growth Factor Receptor (EGFR) for degradation.[1] It is classified as a PROTAC, a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system. The structure of this compound consists of three key components:

-

An EGFR Ligand: Based on the EGFR inhibitor lapatinib, which provides selectivity for EGFR.[2]

-

A VHL Ligand: This moiety recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2]

-

A Linker: A chemical linker that connects the EGFR ligand and the VHL ligand.[1]

By simultaneously binding to both EGFR and the VHL E3 ligase, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the EGFR protein.[] This mechanism of action is distinct from traditional small molecule inhibitors that only block the protein's function.

Mechanism of Action

The primary mechanism of action of this compound is the induced degradation of EGFR. This process can be broken down into the following key steps:

-

Ternary Complex Formation: this compound, being a heterobifunctional molecule, binds to both EGFR and the VHL E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex (EGFR-SJF-1521-VHL).

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the EGFR protein.

-

Proteasomal Degradation: The poly-ubiquitinated EGFR is then recognized and targeted for degradation by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.

-

Recycling of this compound: After the degradation of EGFR, this compound is released and can bind to another EGFR molecule and E3 ligase, enabling a catalytic cycle of degradation.[]

This degradation-based approach offers several potential advantages over traditional inhibition, including the potential to overcome resistance mechanisms associated with kinase domain mutations and the ability to impact non-enzymatic functions of the target protein.

Signaling Pathway

The degradation of EGFR by this compound is expected to downregulate the key signaling pathways that are constitutively activated by EGFR in cancer cells, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are critical for cell proliferation, survival, and differentiation.

References

The VHL Ligand in SJF-1521: A Technical Guide to Targeted EGFR Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the von Hippel-Lindau (VHL) E3 ligase ligand within the architecture of SJF-1521, a selective Epidermal Growth Factor Receptor (EGFR) Proteolysis Targeting Chimera (PROTAC). This compound represents a paradigm shift in EGFR-targeted therapies, moving from simple inhibition to induced degradation, offering potential advantages in overcoming drug resistance and achieving a more profound and durable response.

Introduction: The PROTAC Approach and the Significance of VHL

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

The choice of the E3 ligase is a critical determinant of a PROTAC's efficacy and safety profile. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design due to its well-characterized interaction with its ligands, its relatively small and tractable ligand-binding domain, and its broad tissue expression.

This compound: A VHL-Based EGFR Degrader

This compound is a PROTAC that selectively targets the Epidermal Growth Factor Receptor (EGFR) for degradation. Its design incorporates:

-

An EGFR Ligand: The warhead of this compound is based on the potent and selective EGFR inhibitor, lapatinib.

-

A VHL Ligand: This moiety is responsible for recruiting the VHL E3 ligase.

-

A Linker: A chemical linker connects the EGFR and VHL ligands, optimizing the formation of a stable and productive ternary complex (EGFR-SJF-1521-VHL).

The VHL ligand in this compound is a crucial component that initiates the degradation cascade. By binding to the VHL protein, it brings the entire E3 ligase complex into close proximity with EGFR, leading to the ubiquitination and subsequent degradation of the receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its components.

| Compound | Target | Assay | Value | Cell Line |

| This compound | EGFR Degradation | Western Blot | Induces degradation at 25 nM - 10 µM | OVCAR8 |

| Lapatinib | EGFR | IC50 (cell-free) | 10.8 nM | - |

| Lapatinib | ErbB2 | IC50 (cell-free) | 9.2 nM | - |

Table 1: In Vitro Efficacy of this compound and Lapatinib.

| Compound | Parameter | Value |

| This compound | Molecular Weight | 1074.66 g/mol |

| This compound | Formula | C57H61ClFN7O9S |

Table 2: Physicochemical Properties of this compound.

Signaling Pathway and Mechanism of Action

The VHL ligand in this compound is instrumental in hijacking the VHL-mediated ubiquitination pathway to target EGFR. The following diagram illustrates this process.

Caption: Mechanism of this compound-mediated EGFR degradation via VHL recruitment.

Experimental Protocols

Western Blot for EGFR Degradation

Objective: To quantify the degradation of EGFR in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment: OVCAR8 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with this compound at various concentrations (e.g., 25 nM, 100 nM, 250 nM, 1 µM, 2.5 µM, and 10 µM) or vehicle control (DMSO) for 24 hours.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against EGFR overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature. A loading control, such as β-actin or GAPDH, is also probed.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. The level of EGFR is normalized to the loading control.

Caption: Experimental workflow for Western Blot analysis of EGFR degradation.

Conclusion

The VHL ligand is the linchpin in the mechanism of action of this compound, enabling the targeted degradation of EGFR. By recruiting the VHL E3 ligase, this compound initiates a cascade of events that culminates in the proteasomal degradation of the EGFR protein. This approach offers a distinct and potentially more advantageous therapeutic strategy compared to traditional EGFR inhibitors. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on targeted protein degradation and the development of novel cancer therapeutics. Further investigation into the in vivo efficacy and pharmacokinetic/pharmacodynamic properties of this compound is warranted to fully elucidate its therapeutic potential.

An In-depth Technical Guide on the Core Specificity of SJF-1521 for EGFR over HER2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, detailed primary research data, including specific quantitative metrics and experimental protocols for SJF-1521, is not publicly available. This guide has been constructed based on the known composition of this compound and established principles of PROTAC (Proteolysis Targeting Chimera) technology and kinase inhibitor selectivity. The data and protocols presented herein are illustrative and based on typical methodologies used in the field to characterize such molecules.

Introduction to this compound: A Selective EGFR Degrader

This compound is a PROTAC designed for the selective degradation of the Epidermal Growth Factor Receptor (EGFR).[1][2] Structurally, it is a heterobifunctional molecule comprising three key components: a ligand that binds to EGFR, a linker, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] The EGFR-targeting component of this compound is based on lapatinib (B449), a potent dual inhibitor of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.[3][4] Despite lapatinib's dual activity, this compound is reported to selectively induce the degradation of EGFR while having no significant effect on HER2 levels.[1] This document aims to provide a technical framework for understanding the basis of this selectivity, outlining the necessary experimental approaches and data required for its validation.

The PROTAC Mechanism of Action

The fundamental action of a PROTAC is to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.

Caption: Mechanism of action for this compound as an EGFR-degrading PROTAC.

The Basis of EGFR vs. HER2 Selectivity

While lapatinib itself inhibits both EGFR and HER2 with similar potency (IC50 values of approximately 10.2 nM and 9.8 nM, respectively), the selectivity of this compound for EGFR degradation likely arises from the specific geometry and interactions within the ternary complex (EGFR-SJF-1521-VHL).[3] For productive ubiquitination to occur, the lysine (B10760008) residues on the surface of the target protein must be correctly oriented with respect to the E3 ligase's active site. It is hypothesized that while this compound can bind to both EGFR and HER2, only the EGFR-SJF-1521-VHL complex adopts a conformation suitable for efficient ubiquitination, whereas the HER2-SJF-1521-VHL complex does not.

Caption: Logical flow illustrating the basis of this compound's selective degradation of EGFR.

Quantitative Data on Specificity (Illustrative)

The following tables present hypothetical data to illustrate how the specificity of this compound for EGFR over HER2 would be quantified.

Table 1: Cellular Degradation Potency (DC50) and Efficacy (Dmax) DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.

| Parameter | EGFR | HER2 |

| DC50 (nM) | 50 | >10,000 |

| Dmax (%) | >95 | <10 |

Table 2: Binding Affinities (Illustrative) These values would be determined by techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

| Binding Interaction | Dissociation Constant (Kd) (nM) |

| This compound <-> EGFR | 25 |

| This compound <-> HER2 | 30 |

| This compound <-> VHL | 150 |

| EGFR-SJF-1521 <-> VHL (Ternary) | 50 |

| HER2-SJF-1521 <-> VHL (Ternary) | 500 |

Experimental Protocols

Detailed methodologies are crucial for the validation of a PROTAC's specificity. Below are standard protocols that would be employed.

Western Blotting for Protein Degradation

This protocol is used to determine the DC50 and Dmax of this compound.

Experimental Workflow:

Caption: Standard workflow for assessing protein degradation via Western Blot.

Methodology:

-

Cell Culture: Plate cells expressing endogenous levels of EGFR and HER2 (e.g., OVCAR8) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10,000 nM) and a vehicle control (e.g., DMSO) for a specified time, typically 24 hours.

-

Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for EGFR, HER2, and a loading control (e.g., ß-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the EGFR and HER2 signals to the loading control and calculate the percentage of degradation relative to the vehicle-treated sample.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the kinetics and affinity of binary and ternary complex formation.[5]

Methodology:

-

Chip Preparation: Immobilize a high-affinity anti-tag antibody (e.g., anti-His) on a sensor chip.

-

Ligand Capture: Inject His-tagged VHL protein to be captured by the antibody.

-

Binary Binding Analysis (this compound to VHL): Flow different concentrations of this compound over the VHL-captured surface to determine the on-rate, off-rate, and Kd.

-

Ternary Complex Analysis:

-

Prepare solutions of this compound at a constant concentration mixed with varying concentrations of the target protein (EGFR or HER2).

-

Flow these mixtures over the VHL-captured surface. The binding response will indicate the formation of the ternary complex.

-

Kinetic analysis of these sensorgrams allows for the determination of the binding affinity of the E3 ligase to the PROTAC-target protein binary complex.

-

EGFR/HER2 Signaling Pathways

Understanding the downstream consequences of EGFR degradation is critical. This compound, by degrading EGFR, is expected to inhibit signaling through pathways like the PI3K/AKT and MAPK/ERK cascades, which are crucial for cell proliferation and survival.[6][7]

Caption: Simplified EGFR/HER2 signaling pathways and the point of intervention for this compound.

Conclusion

This compound represents a sophisticated approach to achieving selective degradation of EGFR, despite being built upon a dual EGFR/HER2 inhibitor. The specificity is not derived from the initial binding event of the warhead but rather from the cooperative interactions and conformational compatibility within the ternary complex formed with the VHL E3 ligase. While public data on this compound is limited, the principles of PROTAC design and the experimental methodologies outlined in this guide provide a robust framework for its characterization and for the development of future selective protein degraders. The validation of its EGFR-specific degradation through rigorous quantitative cellular and biophysical assays is paramount to confirming its proposed mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bio-techne.com [bio-techne.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Lapatinib, EGFR and HER2 tyrosine kinase inhibitor (CAS 231277-92-2) | Abcam [abcam.com]

- 5. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Discovery and Development of SJF-1521: A Selective EGFR PROTAC Degrader

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SJF-1521 is a selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Epidermal Growth Factor Receptor (EGFR). As a heterobifunctional molecule, this compound engages both EGFR and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of EGFR. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of targeted protein degradation.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a well-established driver of tumorigenesis in various cancers.[1] While small molecule inhibitors targeting the kinase activity of EGFR have been a cornerstone of cancer therapy, the development of resistance remains a significant clinical challenge.

Targeted protein degradation using PROTACs offers a novel therapeutic modality that overcomes some of the limitations of traditional inhibition.[2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, inducing the target's degradation through the cell's own ubiquitin-proteasome system. This event-driven, catalytic mechanism can be effective at lower concentrations than traditional inhibitors and has the potential to eliminate both the enzymatic and scaffolding functions of a target protein.

This compound is a PROTAC that selectively induces the degradation of EGFR.[3] It is composed of a ligand for EGFR, derived from the kinase inhibitor lapatinib, connected via a chemical linker to a ligand that recruits the VHL E3 ligase. This guide details the preclinical data and methodologies associated with the discovery and characterization of this compound.

Molecular Design and Mechanism of Action

This compound is a heterobifunctional molecule designed to induce the proximity between EGFR and the VHL E3 ubiquitin ligase. Its structure consists of three key components:

-

EGFR Ligand: A derivative of lapatinib, a potent inhibitor of EGFR, which serves as the "warhead" to bind to the target protein.

-

VHL Ligand: A small molecule that binds to the VHL E3 ubiquitin ligase.

-

Linker: A chemical linker that connects the EGFR and VHL ligands, optimized for the formation of a stable ternary complex.

The proposed mechanism of action for this compound is illustrated in the signaling pathway diagram below.

References

In-Vitro Studies on SJF-1521's Effect on OVCAR8 Cells: A Review of Available Data

A comprehensive search of publicly available scientific literature and databases has yielded no specific information on a compound designated as SJF-1521 and its effects on the OVCAR8 ovarian cancer cell line. Consequently, the creation of an in-depth technical guide with quantitative data, experimental protocols, and signaling pathways for this specific topic is not possible at this time.

The OVCAR8 cell line, established from a patient with high-grade serous ovarian adenocarcinoma, is a widely utilized model in cancer research.[1][2][3] It is particularly noted for its resistance to platinum-based chemotherapies, making it a valuable tool for investigating mechanisms of chemoresistance and developing novel therapeutic strategies.[1] Studies involving OVCAR8 cells often explore various aspects of cancer biology, including cell growth, apoptosis, and signaling pathways. For instance, research has been conducted on the role of STAT3 in OVCAR8 cells[4], the effects of hyperthermia on CDK1-dependent cell cycle perturbation[5], and the impact of various other compounds on cell viability and signaling.[6][7][8]

However, the compound "this compound" does not appear in the context of these or any other publicly accessible studies involving OVCAR8 cells. This suggests that "this compound" may be an internal, pre-clinical designation for a compound that has not yet been described in published literature, or the identifier may be incorrect.

Without any foundational research data, the core requirements of this technical guide—quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled.

General Methodologies for In-Vitro Analysis of Novel Compounds on OVCAR8 Cells

While specific data for this compound is unavailable, a general workflow for assessing the in-vitro effects of a novel compound on OVCAR8 cells can be outlined. This typically involves a series of standard assays to determine the compound's impact on cell viability, proliferation, apoptosis, and to elucidate its mechanism of action.

Experimental Workflow: Initial Compound Screening

Below is a generalized workflow for the initial in-vitro screening of a novel compound like this compound on OVCAR8 cells.

Cell Culture and Maintenance

OVCAR8 cells are typically cultured in DMEM/F-12 (1:1) medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin solution.[9] The cells are maintained in a humidified incubator at 37°C with 5% CO₂.[9] For experiments, cells are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allowed to adhere overnight.

Cell Viability and Proliferation Assays

To determine the cytotoxic or cytostatic effects of a compound, cell viability assays such as the MTT or CellTiter-Glo assay are commonly employed. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells. Proliferation can be assessed using methods like BrdU incorporation or Ki-67 staining, which measure DNA synthesis and a marker of cell proliferation, respectively.

Apoptosis and Cell Cycle Analysis

To understand if a compound induces programmed cell death, apoptosis assays are crucial. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Caspase activity assays can measure the activation of key executioner proteins in the apoptotic cascade. Cell cycle analysis, often performed by PI staining of DNA content and flow cytometry, can reveal if the compound causes arrest at specific phases of the cell cycle.

Investigation of Signaling Pathways

Should a compound show significant effects on cell viability or apoptosis, further studies would focus on its molecular mechanism. A common approach to investigate the underlying signaling pathways is through Western blotting. This technique allows for the detection and quantification of key proteins involved in pathways frequently dysregulated in ovarian cancer, such as the PI3K/Akt, MAPK/ERK, and STAT3 pathways.[4][10]

For example, a hypothetical signaling pathway that could be investigated is presented below.

References

- 1. OVCAR-8 Cells [cytion.com]

- 2. In vivo tumor growth of high-grade serous ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo tumor growth of high-grade serous ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thno.org [thno.org]

- 5. Comprehensive multi-omics analysis reveals WEE1 as a synergistic lethal target with hyperthermia through CDK1 super-activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cas9 Expressing Ovcar8 Cell Line | Applied Biological Materials Inc. [abmgood.com]

- 10. scholar.usuhs.edu [scholar.usuhs.edu]

The Potential of SJF-1521 in Tumor Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJF-1521 is a selective, heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Epidermal Growth Factor Receptor (EGFR). As a member of the receptor tyrosine kinase (RTK) family, EGFR is a well-validated target in oncology; its overexpression and activating mutations are hallmarks of various malignancies. Traditional inhibition of EGFR with small molecules can be limited by acquired resistance and kinase-independent scaffolding functions of the receptor. This compound offers a novel therapeutic modality by hijacking the cell's natural protein disposal system to eliminate EGFR entirely, thereby providing a more potent and durable response. This document provides a comprehensive technical overview of the preclinical data and methodologies relevant to the investigation of this compound.

Core Concepts and Mechanism of Action

This compound is a PROTAC that consists of three key components: a ligand that binds to the EGFR, a linker molecule, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] The EGFR-binding component is derived from the potent, reversible EGFR inhibitor lapatinib.

The mechanism of action of this compound is as follows:

-

Ternary Complex Formation: this compound simultaneously binds to EGFR and the VHL E3 ligase, forming a ternary complex.

-

Ubiquitination: The proximity induced by this compound allows the VHL E3 ligase to polyubiquitinate EGFR.

-

Proteasomal Degradation: The polyubiquitinated EGFR is recognized and subsequently degraded by the 26S proteasome.

-

Catalytic Cycle: this compound is then released and can induce the degradation of another EGFR molecule, acting in a catalytic manner.

This degradation-based approach offers several advantages over traditional inhibition, including the potential to overcome resistance mechanisms and address the scaffolding functions of EGFR.[1]

Quantitative Data Presentation

The following tables summarize the key quantitative data for lapatinib-based VHL-recruiting EGFR PROTACs, which are analogous to this compound, from preclinical studies.

Table 1: In Vitro Degradation of EGFR

| Cell Line | Compound | DC₅₀ (nM) | Dₘₐₓ (%) | Time (h) | Reference |

| OVCAR8 | Lapatinib-VHL PROTAC | Not specified | >95% | 24 | [1] |

| OVCAR8 | This compound | 25 nM - 10 µM (effective range) | Significant degradation | 24 |

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Compound | IC₅₀ (nM) | Assay Duration (h) | Reference |

| OVCAR8 | Lapatinib-VHL PROTAC | ~100 | 72 | [1] |

| OVCAR8 | Lapatinib | >1000 | 72 | [1] |

Experimental Protocols

Western Blotting for EGFR Degradation

Objective: To determine the extent of EGFR degradation in cancer cell lines following treatment with this compound.

Materials:

-

Cancer cell line (e.g., OVCAR8)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-EGFR, anti-HER2, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Protocol:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an ECL detection reagent and an imaging system.

-

Analysis: Quantify band intensities and normalize EGFR and HER2 levels to the loading control.

Cell Viability Assay

Objective: To assess the anti-proliferative effect of this compound.

Materials:

-

Cancer cell line (e.g., OVCAR8)

-

This compound

-

Cell culture medium

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Signal Detection: Measure the luminescent signal using a luminometer.

-

Analysis: Normalize the data to the vehicle control and calculate the IC₅₀ value using appropriate software.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound leading to EGFR degradation.

Caption: Experimental workflow for Western Blot analysis.

Caption: Overview of EGFR signaling and the inhibitory effect of this compound.

References

Foundational Research and Application of PROTACs: A Technical Guide

December 2025

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery. Unlike traditional inhibitors that modulate protein function, PROTACs eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system. This in-depth technical guide provides a comprehensive overview of the foundational research on PROTACs, their mechanism of action, and their application in modern drug development. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this transformative technology. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to selectively target and degrade specific proteins of interest (POIs) within the cell.[1][2] This technology represents a paradigm shift from occupancy-driven pharmacology, characteristic of traditional small-molecule inhibitors, to an event-driven mechanism that leads to the complete removal of the target protein.[2][3]

A PROTAC molecule consists of three key components covalently linked together: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex, which brings the E3 ligase into close proximity with the target protein.[6] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[2] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another cycle of degradation.[7] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[6]

The development of PROTAC technology was pioneered by Crews and Deshaies in 2001.[3] Early iterations utilized peptide-based E3 ligase ligands, which suffered from poor cell permeability and bioavailability. A significant breakthrough occurred with the development of small-molecule E3 ligase ligands, such as those targeting von Hippel-Lindau (VHL) and Cereblon (CRBN), which has enabled the creation of orally bioavailable PROTAC drugs.[8][9]

PROTACs offer several advantages over traditional inhibitors. They can target proteins previously considered "undruggable" that lack a defined active site, such as scaffolding proteins and transcription factors.[2][10] Furthermore, by degrading the entire protein, PROTACs can overcome resistance mechanisms associated with point mutations in the target's active site.[10] This technology has shown significant promise in various therapeutic areas, particularly in oncology, with several PROTACs now in clinical trials.[11][12]

Mechanism of Action: A Step-by-Step Breakdown

The catalytic cycle of PROTAC-mediated protein degradation involves a series of orchestrated molecular events that leverage the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).

The key steps in the PROTAC mechanism of action are:

-

Binding to Target Protein and E3 Ligase: The PROTAC molecule, due to its heterobifunctional nature, can independently bind to both the protein of interest (POI) and an E3 ubiquitin ligase within the cell.

-

Ternary Complex Formation: The simultaneous binding of the PROTAC to the POI and the E3 ligase results in the formation of a transient ternary complex. The stability and conformation of this complex are crucial for the efficiency of the subsequent steps and are influenced by the linker length and composition.[7]

-

Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase is brought into close proximity to the POI. This allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-charged E2 conjugating enzyme to surface-exposed lysine residues on the POI. This process is repeated to form a polyubiquitin (B1169507) chain.[2]

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted or misfolded proteins. The proteasome unfolds and degrades the target protein into small peptides.[1]

-

PROTAC Recycling: Following the ubiquitination of the target, the PROTAC molecule dissociates from the complex and can bind to another target protein and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[7]

Quantitative Analysis of PROTAC Efficacy

The efficacy of PROTACs is typically characterized by several key parameters, including the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the binding affinities (Kd) of the PROTAC for its target protein and the E3 ligase.

Degradation Potency and Efficacy (DC50 and Dmax)

DC50 represents the concentration of a PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achievable.[13] These parameters are crucial for comparing the potency and efficacy of different PROTAC molecules.

| PROTAC Name | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| dBET6 | BRD4 | CRBN | HEK293T | 6 | 97 | [5] |

| NC-1 | BTK | CRBN | Mino | 2.2 | 97 | [8] |

| IR-1 | BTK | CRBN | Mino | <10 | ~90 | [8] |

| IR-2 | BTK | CRBN | Mino | <10 | ~90 | [8] |

| RC-3 | BTK | CRBN | Mino | <10 | ~90 | [8] |

| PROTAC BTK Degrader-1 | BTK (WT) | - | - | 34.51 (IC50) | - | [14] |

| PROTAC BTK Degrader-1 | BTK (C481S) | - | - | 64.56 (IC50) | - | [14] |

| KRAS G12D Degrader 1 | KRAS G12D | VHL | SNU-1 | 19.77 | >95 | [15] |

| KRAS G12D Degrader 1 | KRAS G12D | VHL | HPAF-II | 52.96 | Not Reported | [15] |

| KRAS G12D Degrader 1 | KRAS G12D | VHL | AGS | 7.49 | 95 | [15] |

Binding Affinity (Kd)

The binding affinity of the PROTAC for both the target protein and the E3 ligase is a critical determinant of its ability to form a stable and productive ternary complex. These affinities are typically measured in vitro using biophysical techniques.

| PROTAC Name | Binding Partner | Method | Kd (nM) | Reference |

| dBET6 | BRD4 BD1 | FP | 46 | [5] |

| PS-RC-Ctrl | BTK | - | 869 (IC50) | [16] |

Clinical Efficacy of PROTACs

Several PROTACs have advanced into clinical trials, demonstrating promising results in patients. ARV-110 and ARV-471 are two notable examples.

ARV-471 (Vepdegestrant) - Estrogen Receptor (ER) Degrader

| Clinical Trial Phase | Patient Population | Dose | ER Degradation (Median) | ER Degradation (Mean) | ER Degradation (Max) | Clinical Benefit Rate (CBR) | Reference |

| Phase 1/2 (VERITAC) | ER+/HER2- Breast Cancer | 200 mg | 69% | 71% | 95% | 37.1% | |

| Phase 1/2 (VERITAC) | ER+/HER2- Breast Cancer (ESR1 mutant) | 200 mg | - | - | - | 47.4% | [6] |

| Phase 1/2 (VERITAC) | ER+/HER2- Breast Cancer | 500 mg | - | - | up to 89% | 38.9% | [4] |

| Phase 1/2 (VERITAC) | ER+/HER2- Breast Cancer (ESR1 mutant) | 500 mg | - | - | - | 54.5% | [6] |

ARV-110 (Bavdegalutamide) - Androgen Receptor (AR) Degrader

| Clinical Trial Phase | Patient Population | Key Finding | Response Rate | Reference |

| Phase 1/2 | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | PSA decline ≥50% in patients with AR T878A/S and/or H875Y mutations | 46% | [17] |

| Phase 1/2 | mCRPC | PSA decline ≥30% in patients with AR T878A/S and/or H875Y mutations | 58% | [17] |

| Phase 1/2 | mCRPC | PSA decline ≥50% in patients without the specified AR mutations | 10% | [17] |

| Phase 1/2 | mCRPC | PSA decline ≥30% in patients without the specified AR mutations | 23% | [17] |

Experimental Protocols

The development and characterization of PROTACs rely on a suite of specialized biochemical, biophysical, and cell-based assays. Below are detailed methodologies for key experiments.

Experimental Workflow for PROTAC Evaluation

Ternary Complex Formation Assays

Objective: To characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

Methods:

-

Isothermal Titration Calorimetry (ITC):

-

Reagent Preparation: Dialyze the purified target protein and E3 ligase into an identical buffer to minimize buffer mismatch artifacts. Prepare a concentrated solution of the PROTAC in the same dialysis buffer.

-

Binary Titrations:

-

To determine the binding affinity of the PROTAC to the E3 ligase, titrate the PROTAC solution into the E3 ligase solution in the ITC cell.

-

To determine the binding affinity of the PROTAC to the target protein, titrate the PROTAC solution into the target protein solution.

-

-

Ternary Titration: To assess ternary complex formation, pre-saturate the E3 ligase with the target protein and then titrate the PROTAC into this mixture.

-

Data Analysis: Analyze the resulting thermograms to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) for each interaction. Calculate the cooperativity factor (α) to quantify the effect of binary complex formation on the affinity of the other binding event.

-

-

Surface Plasmon Resonance (SPR):

-

Immobilization: Immobilize the purified E3 ligase onto the surface of a sensor chip.

-

Binary Interactions:

-

Flow solutions of the PROTAC at various concentrations over the immobilized E3 ligase to measure the kinetics (kon, koff) and affinity (Kd) of this interaction.

-

Flow solutions of the target protein over the chip to ensure no non-specific binding.

-

-

Ternary Interaction: Pre-incubate the target protein with varying concentrations of the PROTAC and flow these mixtures over the immobilized E3 ligase.

-

Data Analysis: Analyze the sensorgrams to determine the kinetic and affinity constants for ternary complex formation.

-

In Vitro Ubiquitination Assay

Objective: To confirm that the PROTAC can induce the ubiquitination of the target protein in a reconstituted system.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, and the target protein in an appropriate reaction buffer.

-

PROTAC Addition: Add the PROTAC (typically from a DMSO stock) to the reaction mixture. Include a vehicle-only (DMSO) control.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

-

Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody specific for the target protein. The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates polyubiquitination.

Cellular Protein Degradation Assays

Objective: To quantify the degradation of the target protein in a cellular context.

Methods:

-

Western Blot:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Immunoblotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Probe the membrane with a primary antibody against the target protein and a primary antibody against a loading control (e.g., GAPDH, β-actin).

-

Detection and Analysis: Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control.

-

-

Targeted Proteomics by LC-MS/MS:

-

Sample Preparation: Treat cells with the PROTAC as described for the Western blot protocol. Lyse the cells, and digest the proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixtures using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The mass spectrometer is programmed to specifically detect and quantify peptides derived from the target protein and other proteins of interest (for selectivity profiling).[18][19]

-

Data Analysis: The abundance of the target protein is determined by the signal intensity of its corresponding peptides. This allows for precise quantification of protein degradation and can also be used to assess off-target effects by monitoring the levels of other proteins in the proteome.[9][10]

-

Application in Targeting Disease Pathways

PROTACs are being developed to target a wide range of disease-driving proteins, particularly in oncology. Below are examples of signaling pathways targeted by PROTACs.

Targeting the Androgen Receptor Signaling Pathway in Prostate Cancer

The androgen receptor (AR) is a key driver of prostate cancer progression.[20] PROTACs that target the AR for degradation, such as ARV-110, have shown promise in overcoming resistance to traditional AR antagonists.[21]

Targeting the BTK Signaling Pathway in B-Cell Malignancies

Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated target in various B-cell cancers.[22] BTK-targeting PROTACs have been developed to overcome resistance to BTK inhibitors.[23]

References

- 1. onclive.com [onclive.com]

- 2. Arvinas and Pfizer Announce PROTAC® Protein Degrader ARV-471 Continues to Demonstrate Encouraging Clinical Benefit Rate in Patients with Locally Advanced or Metastatic ER+/HER2- Breast Cancer | Pfizer [pfizer.com]

- 3. arvinasmedical.com [arvinasmedical.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rndsystems.com [rndsystems.com]

- 6. cancernetwork.com [cancernetwork.com]

- 7. benchchem.com [benchchem.com]

- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. biorxiv.org [biorxiv.org]

- 12. sciex.com [sciex.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phase 1/2 study of ARV-110, an androgen receptor (AR) PROTAC degrader, in metastatic castration-resistant prostate cancer (mCRPC). - ASCO [asco.org]

- 17. Targeted proteomic LC-MS/MS analysis [protocols.io]

- 18. waters.com [waters.com]

- 19. Targeting the androgen receptor signaling pathway in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for SJF-1521 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJF-1521 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Epidermal Growth Factor Receptor (EGFR). As a heterobifunctional molecule, this compound links a ligand that binds to EGFR to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This proximity induces the ubiquitination and subsequent degradation of EGFR by the proteasome, offering a powerful approach to downregulate EGFR signaling in cancer cells.[1][2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on EGFR degradation and downstream cellular processes. This compound has been shown to be effective in inducing EGFR degradation in OVCAR8 cells and is selective for EGFR over HER2.[4][5]

Mechanism of Action of this compound

This compound functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of EGFR. The process involves the formation of a ternary complex between EGFR, this compound, and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin molecules to EGFR, marking it for recognition and degradation by the 26S proteasome. The degradation of EGFR leads to the suppression of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[1][6]

Figure 1: Mechanism of this compound-mediated EGFR degradation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and similar EGFR PROTAC degraders. It is important to note that the optimal concentration and treatment time for this compound should be empirically determined for each cell line and experimental setup.

| Parameter | Compound | Cell Line | Value | Treatment Time | Reference |

| Concentration Range | This compound | OVCAR8 | 25 nM - 10 µM | 24 h | [4][5] |

| DC50 | SJF-1528 (similar EGFR PROTAC) | OVCAR8 | 39.2 nM | 24 h | [7] |

| DC50 | EGFR Degrader 6 | H3255 | 3.3 nM | 16 h | [8] |

| DC50 | EGFR Degrader 10 | HCC-827 | 11 nM | 16 h | [8] |

| Dmax | EGFR Degrader 6 & 10 | HCC-827, H3255 | >95% at 50 nM | 16 h | [8] |

Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

A. Reagent Preparation and Storage

This compound Stock Solution: this compound is soluble in DMSO up to 100 mM.[1][9]

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][5]

B. Cell Culture

The OVCAR8 cell line is a suitable model for studying the effects of this compound.[4][5]

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Passage cells every 2-3 days to maintain logarithmic growth.

C. Western Blotting for EGFR Degradation

This protocol is designed to quantify the degradation of EGFR in response to this compound treatment.

Figure 2: Western blotting workflow for assessing EGFR degradation.

Materials:

-

OVCAR8 cells

-

This compound stock solution

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-EGFR, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Seeding: Seed OVCAR8 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 1 nM to 1000 nM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Replace the medium in the wells with the medium containing this compound or vehicle control.

-

Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

-

Western Blot Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-EGFR antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

-

Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the loading control.

-

Calculate the percentage of EGFR degradation relative to the vehicle-treated control.

-

D. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol measures the effect of this compound-induced EGFR degradation on cell viability and proliferation.

Figure 3: General workflow for a cell viability assay.

Materials:

-

OVCAR8 cells

-

This compound stock solution

-

Complete culture medium

-

96-well clear or opaque-walled plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Solubilization solution (for MTT assay)

-

Plate reader (absorbance or luminescence)

Protocol:

-

Cell Seeding: Seed OVCAR8 cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Add 10 µL of the diluted compound or vehicle control to the respective wells.

-

Incubate for the desired time points (e.g., 48, 72, or 96 hours).

-

-

Measurement of Cell Viability:

-

For MTT Assay:

-

Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution and incubate overnight at 37°C.

-

Measure the absorbance at 570 nm.

-

-

For CellTiter-Glo® Assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence.

-

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

-

EGFR Signaling Pathway

The degradation of EGFR by this compound is expected to inhibit downstream signaling pathways that are crucial for tumor growth and survival. The following diagram illustrates the major signaling cascades activated by EGFR.

Figure 4: Simplified EGFR signaling pathway.

Troubleshooting

| Issue | Possible Cause | Suggestion |

| No EGFR Degradation | - this compound concentration is too low.- Incubation time is too short.- Cell line is resistant.- Improper reagent storage. | - Perform a dose-response experiment with a wider concentration range.- Perform a time-course experiment.- Verify EGFR expression in the cell line.- Ensure proper storage and handling of this compound. |

| High Background in Western Blot | - Insufficient blocking.- Primary antibody concentration is too high.- Insufficient washing. | - Increase blocking time or use a different blocking agent.- Optimize primary antibody dilution.- Increase the number and duration of washes. |

| High Variability in Cell Viability Assay | - Uneven cell seeding.- Edge effects in the 96-well plate.- Inconsistent pipetting. | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.- Use a multichannel pipette for reagent addition. |

Conclusion

This compound is a valuable tool for studying the biological consequences of EGFR degradation in cancer cells. The protocols provided here offer a framework for investigating its efficacy in cell culture models. Researchers should optimize these protocols for their specific experimental systems to obtain reliable and reproducible results. Further experiments, such as co-immunoprecipitation to confirm the formation of the ternary complex and analysis of downstream signaling pathways, can provide deeper insights into the mechanism of action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rndsystems.com [rndsystems.com]

Application Notes and Protocols for EGFR Degradation Assay using SJF-1521

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the development and progression of various cancers.[2] Targeted protein degradation has emerged as a promising therapeutic strategy to overcome the limitations of traditional small molecule inhibitors. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system.[3]

SJF-1521 is a selective EGFR PROTAC degrader.[4][5] It consists of a ligand that binds to EGFR, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of EGFR by the proteasome. Notably, this compound is selective for EGFR over the closely related HER2 receptor. This application note provides a detailed protocol for assessing the degradation of EGFR in cancer cells treated with this compound.

Principle of the Assay

This protocol describes a cell-based assay to quantify the degradation of EGFR induced by this compound. The assay involves treating a suitable cancer cell line with varying concentrations of this compound. Following treatment, the total cellular protein is extracted, and the level of EGFR protein is determined by quantitative Western blotting. The degradation of EGFR is assessed by comparing the EGFR protein levels in treated cells to those in vehicle-treated control cells. A loading control, such as β-actin or GAPDH, is used to normalize for variations in protein loading.

Data Presentation

| Compound | Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |

| SJF-1528 | OVCAR8 | Wild-type EGFR | 39.2 | Not Reported | 24 | |

| SJF-1528 | HeLa | Exon 20 Ins mutant EGFR | 736 | Not Reported | 24 | |

| PROTAC 12 | HCC827 | EGFRDel19 | 1.944 | 85.1 | 24 | |

| PROTAC 14 | HCC827 | EGFRDel19 | 0.261 | 91.2 | 24 |

Dmax: Maximum degradation percentage.

Signaling Pathway and Experimental Workflow

Caption: Mechanism of this compound-mediated EGFR degradation.

Caption: Experimental workflow for EGFR degradation assay.

Experimental Protocols

Materials and Reagents

-

Cell Line: OVCAR8 (human ovarian cancer cell line) or other suitable cell lines with endogenous EGFR expression.

-

This compound: Prepare a stock solution (e.g., 10 mM) in DMSO and store at -20°C.

-

Cell Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli Sample Buffer (4X).

-

SDS-PAGE Gels.

-

PVDF or Nitrocellulose Membranes.

-

Transfer Buffer.

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-EGFR antibody.

-

Mouse anti-β-actin or anti-GAPDH antibody (loading control).

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG.

-

HRP-conjugated goat anti-mouse IgG.

-

-

Enhanced Chemiluminescence (ECL) Substrate.

-

Deionized Water.

Procedure

1. Cell Culture and Seeding

-

Culture OVCAR8 cells in a 37°C incubator with 5% CO2.

-

Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow the cells to adhere overnight.

2. This compound Treatment

-

Prepare serial dilutions of this compound in fresh, serum-free cell culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM is a good starting point). Include a vehicle-only control (e.g., 0.1% DMSO).

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.

-

Incubate the cells for the desired treatment duration (e.g., 24 hours).

3. Cell Lysis

-

After treatment, place the 6-well plates on ice.

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 100-150 µL per well) to each well.

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (protein lysate) to new, clean tubes.

4. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

5. Western Blotting

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary anti-EGFR antibody (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated goat anti-rabbit secondary antibody (at the manufacturer's recommended dilution) in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane with the substrate.

-

Capture the chemiluminescent signal using a digital imaging system.

6. Stripping and Re-probing for Loading Control

-

To normalize for protein loading, the membrane can be stripped and re-probed for a loading control.

-

Incubate the membrane in a stripping buffer according to the manufacturer's protocol.

-

Wash the membrane thoroughly and repeat the blocking and antibody incubation steps using the primary antibody for the loading control (β-actin or GAPDH) and its corresponding HRP-conjugated secondary antibody.

7. Data Analysis

-

Quantify the band intensities for EGFR and the loading control in each lane using densitometry software.

-

Normalize the EGFR band intensity to the corresponding loading control band intensity for each sample.

-

Calculate the percentage of EGFR degradation for each this compound concentration relative to the vehicle-treated control.

-

Plot the percentage of EGFR degradation against the log of the this compound concentration and fit a dose-response curve to determine the DC50 value.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak EGFR signal | Insufficient protein loading | Increase the amount of protein loaded. |

| Low EGFR expression in the cell line | Use a cell line with higher EGFR expression. | |

| Inefficient antibody binding | Optimize primary and secondary antibody concentrations and incubation times. | |

| High background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA). |

| Antibody concentration too high | Decrease the concentration of the primary or secondary antibody. | |

| Insufficient washing | Increase the number and/or duration of washes. | |

| Inconsistent loading control | Uneven protein loading | Ensure accurate protein quantification and careful loading. |

| Loading control expression is affected by treatment | Choose a different loading control that is not affected by the experimental conditions. | |

| No degradation observed | This compound is inactive | Verify the integrity and activity of the compound. |

| Inappropriate treatment time or concentration | Perform a time-course and a wider dose-response experiment. | |

| Cell line is resistant | Use a different cell line known to be sensitive to EGFR degradation. |

References

Application Notes and Protocols for SJF-1521 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJF-1521 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Epidermal Growth Factor Receptor (EGFR). As a heterobifunctional molecule, this compound links a ligand that binds to EGFR to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of EGFR, marking it for degradation by the proteasome. This mechanism of action offers a distinct advantage over traditional EGFR inhibitors by eliminating the receptor protein entirely, which can lead to a more sustained and profound inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival.

These application notes provide recommended starting concentrations for this compound across various cancer cell lines, detailed protocols for key in vitro assays, and an overview of the signaling pathways affected by this compound-mediated EGFR degradation.

Data Presentation: Recommended this compound Concentrations

Due to the limited publicly available IC50 data specifically for this compound across a wide range of cancer cell lines, the following table provides recommended starting concentration ranges based on data from OVCAR8 cells and analogous EGFR-targeting PROTACs in other cancer cell lines. It is imperative that researchers perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

| Cancer Type | Cell Line | Recommended Starting Concentration Range for Viability Assays (nM) | Notes |

| Ovarian Cancer | OVCAR8 | 10 - 1000 | This compound has been shown to effectively degrade EGFR in this cell line in a concentration-dependent manner (25 nM - 10 µM for Western Blot)[1][2]. |

| Lung Cancer | HCC827 (EGFR del19) | 1 - 100 | Based on IC50 values of similar gefitinib-based VHL-recruiting PROTACs[3]. |

| H3255 (EGFR L858R) | 5 - 250 | Based on DC50 values of similar gefitinib-based VHL-recruiting PROTACs. | |

| A549 (EGFR wt) | 100 - 5000 | Expected to be less sensitive due to wild-type EGFR. | |

| Breast Cancer | MDA-MB-231 (EGFR+) | 50 - 2500 | EGFR is expressed; sensitivity to EGFR degradation should be determined. |

| MCF-7 (EGFR low) | 1000 - 10000 | Lower EGFR expression may necessitate higher concentrations. | |

| Prostate Cancer | PC-3 (EGFR+) | 50 - 2500 | EGFR is expressed; sensitivity to EGFR degradation should be determined. |

| DU145 (EGFR+) | 50 - 2500 | EGFR is expressed; sensitivity to EGFR degradation should be determined. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

This compound

-

DMSO (for stock solution)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to achieve a range of desired final concentrations (e.g., 1 nM to 10 µM).

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value and a vehicle control for 48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Western Blot for EGFR Degradation and Downstream Signaling

This protocol assesses the degradation of EGFR and its impact on key downstream signaling proteins.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (EGFR, p-EGFR, AKT, p-AKT, ERK, p-ERK, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 25, 100, 250, 1000 nM) for 24 hours.

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

-